6-tert-Butyl-m-cresol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-tert-Butyl-m-cresol is the Transient Receptor Potential Vanilloid 3 (TRPV3) . TRPV3 is a member of the TRPV group of transient receptor potential family of ion channels . It is known to be activated by temperatures greater than 33°C and is involved in heat sensation .
Mode of Action
This compound acts as an antioxidant . It donates hydrogen atoms from its hydroxyl group to free radicals, effectively neutralizing them. This prevents the propagation of oxidation reactions, protecting the material from degradation.
Biochemical Pathways
Instead, they react as weak organic acids . Phenols and cresols are much weaker as acids than common carboxylic acids .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body
Result of Action
The antioxidant action of this compound can protect materials from oxidative degradation. In biological systems, this could potentially protect cells from damage caused by reactive oxygen species.
Action Environment
The action of this compound can be influenced by environmental factors. For example, its solubility can affect its distribution in an aqueous environment . Furthermore, its reactivity as a weak organic acid means that its action can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
6-tert-Butyl-m-cresol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound is known to inhibit lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them . Additionally, this compound interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and further contributing to its antioxidant effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and transcription factors . This compound also impacts gene expression by regulating the transcription of genes involved in oxidative stress response and cellular metabolism . Furthermore, this compound has been observed to alter cellular metabolism by affecting the activity of metabolic enzymes and the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity . It acts as an enzyme inhibitor by blocking the active sites of enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, this compound influences gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its antioxidant activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant effects, enhancing the activity of antioxidant enzymes and reducing oxidative stress . At high doses, this compound can have toxic effects, including liver damage and disruption of cellular metabolism . Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their activity and affecting metabolic flux . Additionally, this compound can alter metabolite levels by modulating the production and degradation of key metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in lipid-rich regions of cells, such as membranes and lipid droplets, due to its hydrophobic nature . This localization can enhance its antioxidant effects by targeting areas prone to oxidative damage .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and associated with cellular membranes . It can also be found in organelles such as mitochondria and the endoplasmic reticulum, where it exerts its antioxidant effects . The specific localization of this compound can impact its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-m-cresol typically involves the alkylation of m-cresol with tert-butyl alcohol. One efficient method employs a deep eutectic solvent (DES) as a catalyst. In this process, caprolactam is used as the hydrogen-bonding acceptor, and p-toluenesulfonic acid serves as the hydrogen-bonding donor . The reaction conditions are optimized using response surface methodology, and the catalyst can be recycled, making the process both efficient and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of isobutene with m-cresol in the presence of a catalyst. Modified mesoporous silica loaded with Nb/Mo/Cu trimetallic active centers is used as the catalyst, which significantly improves the conversion rate and selectivity of the product . The reaction is carried out in an alkylation reaction kettle, and the process includes steps for the recovery and recycling of solvents and catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-m-cresol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nitration typically involves nitric acid, while sulfonation uses sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro and sulfonated derivatives.
Scientific Research Applications
6-tert-Butyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of antioxidants and other fine chemicals.
Biology: Employed in studies related to its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of rubber, lubricating oils, and as a disinfectant.
Comparison with Similar Compounds
6-tert-Butyl-m-cresol can be compared with other similar compounds, such as:
4,4’-Thiobis(this compound): This compound has similar antioxidant properties but includes a sulfur linkage, making it more effective in certain applications.
2,6-Di-tert-butyl-p-cresol: Known as butylated hydroxytoluene (BHT), it is widely used as an antioxidant in food and industrial applications.
4,4’-Butylidenebis(this compound): This compound has a butylidene linkage, providing unique properties for specific industrial uses.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-tert-butyl-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUQAVYLRNOXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026529 | |
Record name | 2-Tert-Butyl-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; Color may darken on exposure to light, air, or heat; [CHEMINFO] | |
Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |
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Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
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Boiling Point |
224 °C AT 760 MM HG | |
Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
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Flash Point |
114 °C | |
Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS | |
Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
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Density |
0.922 AT 80 °C/4 °C | |
Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
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CAS No. |
88-60-8 | |
Record name | 3-Methyl-6-tert-butylphenol | |
Source | CAS Common Chemistry | |
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Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
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Record name | 6-tert-Butyl-m-cresol | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |
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Record name | 2-Tert-Butyl-5-methylphenol | |
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Record name | 6-tert-butyl-m-cresol | |
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Record name | 2-TERT-BUTYL-5-METHYLPHENOL | |
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Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
46 °C | |
Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-tert-Butyl-m-cresol is primarily recognized as an antioxidant. [, , ] It finds extensive use in various industries, including the manufacturing of polymers, plastics, and rubber products. [, ] For instance, it is incorporated into nitrile-butadiene rubber (NBR) gloves to enhance their stability and prevent degradation. []
ANone: While specific spectroscopic data is not available in the provided abstracts, its molecular formula is C11H16O and its molecular weight is 164.25 g/mol. Structurally, it is a phenol derivative with a tert-butyl group at the ortho position and a methyl group at the para position relative to the hydroxyl group.
A: Research indicates that 4,4'-thiobis (this compound), a compound closely related to this compound, acts as a thermal decomposition accelerator in polypropylene fiber production. [] When added to polypropylene, it influences the polymer chains' entanglement during the melt-spinning process, ultimately affecting the fiber's tensile strength and elongation properties. []
A: Yes, this compound has been detected as a migrant in food-contact materials. A study revealed its presence, along with other compounds, migrating from nitrile-butadiene rubber (NBR) gloves into n-heptane, a food simulant. [] The migration level of 4,4'-butylidenedi(this compound), a dimer of this compound, was found to be 4.22 micrograms/cm2 into n-heptane. []
A: Research suggests that this compound can activate the TRPV3 ion channel, a non-selective cation channel involved in thermosensation and potentially skin sensitization. [] It exhibits greater potency in activating TRPV3 compared to camphor. []
A: A study investigating the effects of early life exposure to 4,4'-butylidenebis (this compound) (BB), a dimer of this compound, on mice revealed potential neurobehavioral consequences. [] Exposure to low levels of BB through drinking water during prenatal and postnatal periods resulted in anxiety-related behavioral changes in adult mice. []
A: While not definitively proven, there are indications that this compound might possess skin sensitization properties. [] It was identified as a potential sensitizer in a study investigating allergic reactions to a wound closure tape. [] Local lymph node assays confirmed its sensitization potential, suggesting a possible role in Type IV hypersensitivity reactions. []
A: Yes, this compound can be incorporated into brake fluid formulations. [] Its inclusion, typically as an antioxidant, helps to enhance the fluid's stability and performance under high-temperature conditions encountered during braking. []
A: Yes, this compound, identified as the antioxidant Santowhite, was found to contaminate polyallomer centrifuge tubes. [] This contamination poses a potential concern for experiments involving sensitive biological samples as it could interfere with results. [] Washing with acetone is recommended for its removal. []
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